3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
The compound 3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (CAS: 2548996-88-7) is a synthetic quinazolin-4-one derivative with the molecular formula C₂₂H₂₅N₅O₂ and a molecular weight of 391.47 g/mol . Quinazolin-4-ones are a privileged scaffold in medicinal chemistry due to their broad pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties . This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 7-methoxy group and a piperidin-4-ylmethyl moiety modified by a cyclopentylmethyl side chain. Such structural features are hypothesized to enhance target binding and pharmacokinetic properties, particularly in oncology applications, as quinazolin-4-ones are known to inhibit kinesin spindle protein (KSP) and disrupt mitosis .
Properties
IUPAC Name |
3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-26-18-6-7-19-20(12-18)22-15-24(21(19)25)14-17-8-10-23(11-9-17)13-16-4-2-3-5-16/h6-7,12,15-17H,2-5,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSCBISLJTNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Relevance
The pharmacological profile of quinazolin-4-one derivatives is highly dependent on substituents at positions 3 and 7 of the core. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Key Observations:
Substituent Impact on Activity: The target compound’s cyclopentylmethyl-piperidine side chain distinguishes it from analogues like Auranomide A, which lacks synthetic modifications but shares the quinazolin-4-one core. The cyclopentyl group may enhance lipophilicity and blood-brain barrier penetration compared to smaller substituents (e.g., methyl or ethyl groups) .
Core Heterocycle Variations: Patent derivatives (e.g., pyrido[1,2-a]pyrimidin-4-ones) replace the quinazolinone core with a pyrido-pyrimidinone system, which may shift target specificity. For example, BRAF kinase inhibition is reported for these derivatives, whereas quinazolin-4-ones typically target KSP .
Methoxy Group Role: The 7-methoxy group in the target compound is conserved in some analogues (e.g., ).
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